Molassamide
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Overview
Description
Molassamide is a depsipeptide compound first isolated from the marine cyanobacterial genus Dichothrix, specifically from Dichothrix utahensis . This compound is notable for its protease inhibitory activity, particularly against serine proteases . This compound has garnered significant interest due to its potential therapeutic applications, especially in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of molassamide involves the assembly of its depsipeptide structure, which includes both ester and amide bonds. The synthetic route typically starts with the preparation of individual amino acid and hydroxy acid residues, followed by their sequential coupling using peptide synthesis techniques . The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of amide bonds .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods focusing on optimizing the yield and purity of the compound. Techniques such as solid-phase peptide synthesis and solution-phase synthesis are commonly employed . Additionally, advancements in biotechnological methods, including the use of genetically engineered microorganisms, are being explored to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Molassamide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize specific residues within the this compound structure.
Reduction: Reducing agents like sodium borohydride can reduce certain functional groups within this compound.
Major Products Formed: The major products formed from these reactions include the individual amino acid and hydroxy acid residues that make up the this compound structure .
Scientific Research Applications
Molassamide has a wide range of scientific research applications:
Mechanism of Action
Molassamide exerts its effects primarily through the inhibition of serine proteases . It binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of peptide bonds in their substrates . This inhibition can lead to the disruption of various cellular processes, making this compound a potential therapeutic agent for diseases characterized by excessive protease activity .
Comparison with Similar Compounds
Molassamide is structurally similar to other depsipeptides such as dolastatin and kahalalide . it is unique in its specific inhibitory activity against serine proteases and its origin from the marine cyanobacterial genus Dichothrix . Other similar compounds include:
Dolastatin: Known for its potent cytotoxic activity and use in cancer research.
Kahalalide: Exhibits antiviral and anticancer properties.
Plitidepsin: Another depsipeptide with significant antitumor activity.
This compound’s unique combination of structural features and bioactivity makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C48H66N8O13 |
---|---|
Molecular Weight |
963.1 g/mol |
IUPAC Name |
(2S,3R)-N-[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-3-hydroxybutanamide |
InChI |
InChI=1S/C48H66N8O13/c1-9-14-36(59)49-26(5)41(61)53-39(27(6)57)44(64)54-40-28(7)69-48(68)38(25(3)4)52-43(63)34(23-30-17-19-31(58)20-18-30)55(8)47(67)35(24-29-15-12-11-13-16-29)56-37(60)22-21-33(46(56)66)51-42(62)32(10-2)50-45(40)65/h10-13,15-20,25-28,33-35,37-40,57-58,60H,9,14,21-24H2,1-8H3,(H,49,59)(H,50,65)(H,51,62)(H,52,63)(H,53,61)(H,54,64)/b32-10-/t26-,27+,28+,33-,34-,35-,37+,38-,39-,40-/m0/s1 |
InChI Key |
KXSGCAPYMUMVSH-VFYPFKDGSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)/C(=C/C)/NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |
Canonical SMILES |
CCCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(=CC)NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |
Origin of Product |
United States |
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